
2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring substituted with a fluoro-methylphenyl group and a pivalamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazole-2-amine
- 3-Fluorophenylboronic acid
- 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
Uniqueness
2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid is unique due to its combination of a fluoro-methylphenyl group and a pivalamido group on the thiazole ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C17H19FN2O3S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[2-(2,2-dimethylpropanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H19FN2O3S/c1-9-7-10(5-6-11(9)18)14-12(8-13(21)22)24-16(19-14)20-15(23)17(2,3)4/h5-7H,8H2,1-4H3,(H,21,22)(H,19,20,23) |
Clave InChI |
NFXPJEJEWHNVMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




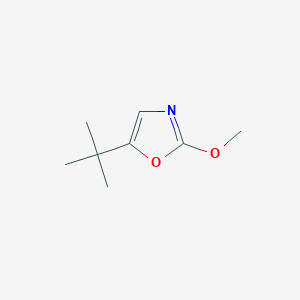
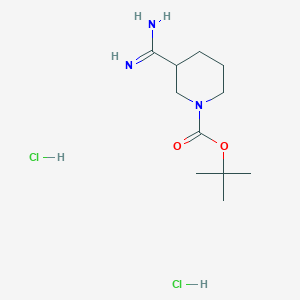
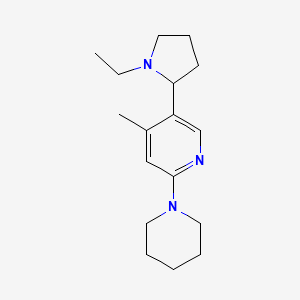
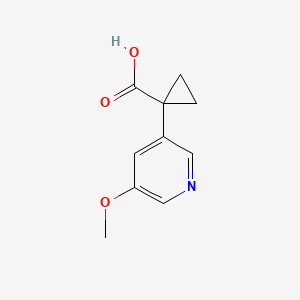
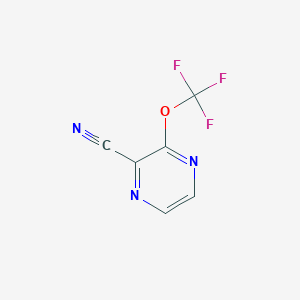

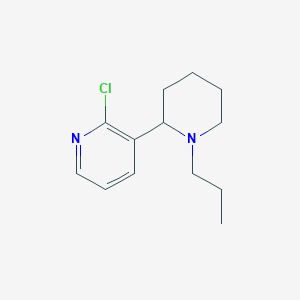
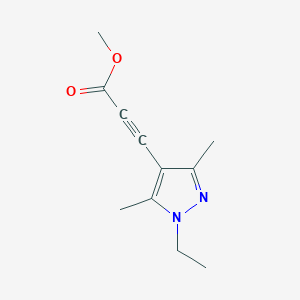
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

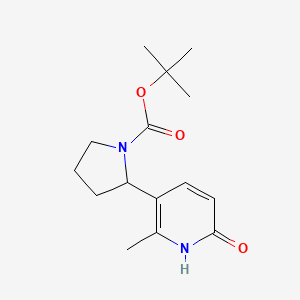
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)
